1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a dimethyl substitution at the 2-position and an ethan-1-ol group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenol derivatives with acetylacetone in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: Similar structure but with additional hydroxyl groups.
Hydrocoumarin: A benzopyran derivative with a lactone ring.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-indole): Contains a spiro linkage and nitro group.
Uniqueness
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
RUTIRHGKMLWGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.